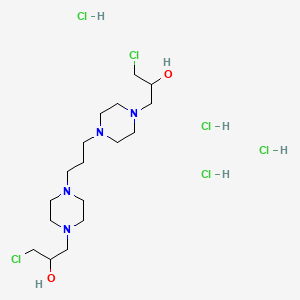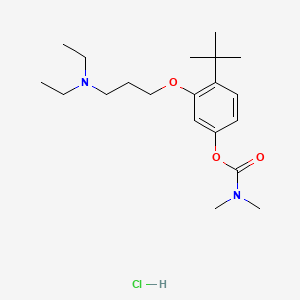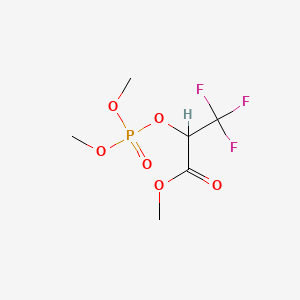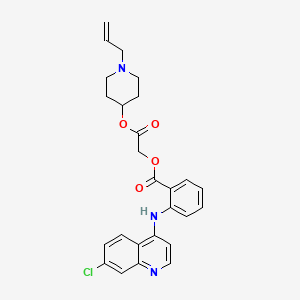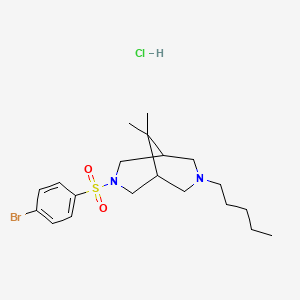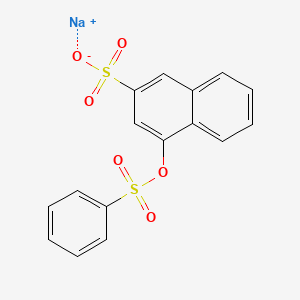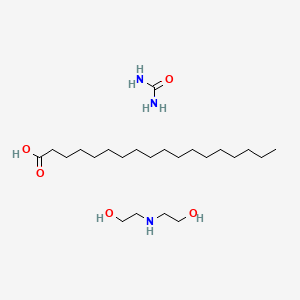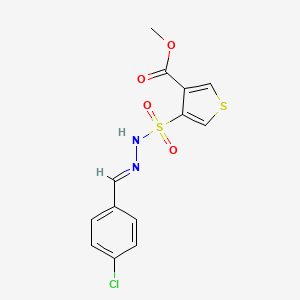
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a sulfonyl group, and a chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a sulfonyl chloride derivative of thiophene-3-carboxylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Methyl 4-(((phenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Methyl 4-((((4-bromophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Methyl 4-((((4-methylphenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
Uniqueness
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to the presence of the chlorophenyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
145865-84-5 |
|---|---|
Formule moléculaire |
C13H11ClN2O4S2 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
methyl 4-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)11-7-21-8-12(11)22(18,19)16-15-6-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-6+ |
Clé InChI |
FXGOQGIZNKQJCP-GIDUJCDVSA-N |
SMILES isomérique |
COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


